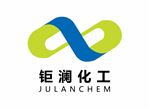- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Element
Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Heyuan Broad Spectrum Biotechnology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

1-carboxy-2-haloaromatic compounds
1-Carboxy-2-halogen aromatic compounds are a class of organic compounds that contain an aromatic ring with two substituents: one is a carboxyl group (-COOH) attached to the 1-position, and the other is a halogen atom (F, Cl, Br, or I) attached to the 2-position. These compounds exhibit diverse chemical reactivities due to their functional groups, making them important intermediates in various organic synthesis reactions. The carboxyl group typically participates in nucleophilic acyl substitution reactions, while the halogen can influence solubility and reactibility. Such derivatives are widely used in pharmaceuticals, agrochemicals, and materials science for their unique structural features and potential applications.
The 1-carboxy-2-haloaromatic compounds also possess good stability under mild conditions but show reactivity towards strong bases or halide-replacing agents. Their preparation often involves coupling reactions of aryl halides with carboxylic acids followed by appropriate substitution reactions to introduce the desired substituents at specific positions on the aromatic ring.
These compounds are critical in the development of new materials and drugs, where their structure can significantly impact bioavailability, efficacy, and stability.


-
Methoxypolyethylene Glycols: Emerging Excipients in Modern BiopharmaceuticalsMethoxypolyethylene Glycols: Emerging Excipients in Modern Biopharmaceuticals Introduction to Methoxypolyethylene Glycols Methoxypolyethylene glycols (MPEG) are a class of polymeric excipients that have gained significant attention in the field of biopharmaceuticals due to their unique properties and versatility. These polymers, derived from polyethylene glycol (PEG), exhibit excellent solubility,...
-
Melamine-Related Contaminations in Pharmaceuticals: A Growing ConcernMelamine-Related Contaminations in Pharmaceuticals: A Growing Concern Introduction Melamine, a nitrogen-rich heterocyclic compound, has gained significant attention due to its widespread use as a contaminant in various industries, including pharmaceuticals. The presence of melamine in pharmaceutical products poses serious health risks and has raised concerns about the quality and safety of...
-
Ibuprofen: A Comprehensive Review of Its Pharmaceutical Properties and ApplicationsIbuprofen: A Comprehensive Review of Its Pharmaceutical Properties and Applications Introduction to Ibuprofen Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has been an integral part of both over-the-counter (OTC) and prescription medications for decades. Discovered in 1961, ibuprofen was developed by the pharmaceutical company Boots as a treatment for arthritis and...
-
Hyaluronidase: A Key Enzyme in Transdermal Drug Delivery SystemsHyaluronidase: A Key Enzyme in Transdermal Drug Delivery Systems Introduction to Hyaluronidase and Its Role in Transdermal Drug Delivery Hyaluronidase, often referred to as hyalase, is a unique enzyme that plays a pivotal role in various biological processes. In the context of transdermal drug delivery systems (TDDS), hyaluronidase has emerged as a critical component due to its ability to enhance...
-
Glyoxal: Emerging Insights into its Biopharmaceutical Applications and Toxicological ImplicationsGlyoxal: Emerging Insights into its Biopharmaceutical Applications and Toxicological Implications Introduction to Glyoxal and Its Relevance in Modern Science Glyoxal, a small organic compound with the chemical formula C₂H₄O₂, has garnered significant attention in recent scientific research due to its diverse biopharmaceutical applications and potential toxicological implications. As a simple...






